molecular formula C12H14ClF3N2 B8267889 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine

1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine

Cat. No.: B8267889
M. Wt: 278.70 g/mol
InChI Key: VAAKYUDBLLODGR-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine (Molecular Weight: 278.70 g/mol, Molecular Formula: C12H14ClF3N2) is a piperazine derivative of significant interest in medicinal and organic chemistry research . The compound features a piperazine ring, a privileged scaffold in drug discovery known to be associated with a broad spectrum of biological activities, substituted at the 1-position with a 2-chloro-3-(trifluoromethyl)benzyl group . The simultaneous presence of the chloro and strongly electron-withdrawing trifluoromethyl groups on the benzyl moiety introduces distinct steric and electronic effects that influence the compound's reactivity and physical properties, making it a valuable intermediate for molecular modifications . Piperazine derivatives, particularly those belonging to the trifluoromethylphenylpiperazine (TFMPP) family, are extensively investigated in neuroscience and pharmacology . These compounds are noted for their interaction with serotonin (5-HT) receptors, acting as agonists or reuptake inhibitors, which provides a basis for their research value in studying the central nervous system . The specific substitution pattern on the benzyl ring of this compound also makes it a versatile building block for the synthesis of more complex molecules, such as those explored for anticancer potential and cholinesterase inhibition activity in scientific studies . This product is intended for research purposes only and is not classified for human or veterinary use.

Properties

IUPAC Name

1-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2/c13-11-9(8-18-6-4-17-5-7-18)2-1-3-10(11)12(14,15)16/h1-3,17H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAKYUDBLLODGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine features a piperazine ring substituted at the 1-position by a 2-chloro-3-(trifluoromethyl)benzyl group. Its molecular weight is 278.70 g/mol, and the presence of both chloro and trifluoromethyl substituents introduces significant steric and electronic effects that influence reactivity during synthesis. The trifluoromethyl group’s strong electron-withdrawing nature necessitates careful selection of reaction conditions to avoid decomposition or unwanted side reactions.

Key Synthetic Challenges

The simultaneous presence of chlorine and trifluoromethyl groups on the benzyl moiety complicates regioselective substitution reactions. Additionally, piperazine’s two nitrogen atoms create competing sites for alkylation, requiring precise stoichiometric control to prevent over-alkylation.

Preparation Methodologies

Benzylation of Piperazine

The most direct route involves reacting piperazine with 2-chloro-3-(trifluoromethyl)benzyl chloride under basic conditions. This single-step alkylation typically employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to enhance nucleophilicity.

Example Protocol:

  • Dissolve piperazine (2.0 equiv) in anhydrous DMF under nitrogen.

  • Add 2-chloro-3-(trifluoromethyl)benzyl chloride (1.0 equiv) dropwise at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Quench with ice water, extract with dichloromethane, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yields in analogous piperazine benzylations range from 45% to 68%, depending on the electronic nature of the benzyl halide. For this compound, the trifluoromethyl group’s electron-withdrawing effect may reduce reactivity compared to simpler benzyl halides, necessitating extended reaction times or elevated temperatures.

Reductive Amination

An alternative approach uses reductive amination between piperazine and 2-chloro-3-(trifluoromethyl)benzaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol or acetic acid facilitates imine formation and subsequent reduction.

Optimization Considerations:

  • pH Control: Maintain reaction pH between 6–7 using acetic acid to stabilize the imine intermediate.

  • Stoichiometry: A 1:1 molar ratio of aldehyde to piperazine minimizes di-substitution.

  • Purification: Isolation as the hydrochloride salt (via ethanol recrystallization) improves purity.

While this method avoids handling reactive benzyl halides, the aldehyde precursor’s availability and stability under reductive conditions present practical limitations.

Multi-Step Synthesis from Diethanolamine

Patent-Derived Route (WO2016078107A1)

A patent describing the synthesis of 1-(3-chlorophenyl)piperazine intermediates provides a adaptable framework:

StepReactionConditionsYield
1Diethanolamine + SOCl₂CHCl₃, reflux89%
2Intermediate + 3-Cl-anilineXylene, 24h reflux86%
3Piperazine + 1-bromo-3-chloropropane0–10°C, DCM78%

Adapting this route for the target compound would involve substituting 3-chloroaniline with 2-chloro-3-(trifluoromethyl)benzylamine. However, the trifluoromethyl group’s sensitivity to harsh conditions (e.g., reflux in xylene) may require lower temperatures or alternative solvents like toluene.

Critical Analysis of Solvent Systems

  • Chloroform (CHCl₃): Effective for thionyl chloride reactions but limited by toxicity.

  • Xylene: High-boiling solvent ideal for prolonged reflux but may degrade trifluoromethyl groups above 140°C.

  • Dichloromethane (DCM): Suitable for low-temperature alkylation but less effective for dissolving polar intermediates.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Expected signals include a singlet at δ 3.6–4.2 ppm (piperazine –CH₂–), aromatic multiplets between δ 7.2–7.8 ppm (benzyl group), and absence of peaks above δ 5.0 ppm (confirms complete reduction in reductive amination).

  • ¹³C NMR: Peaks at ~120–125 ppm (CF₃ carbon) and 45–55 ppm (piperazine carbons).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm achieves baseline separation of the target compound from common byproducts like bis-benzylated piperazine. Published methods for analogous compounds report retention times of 1.3–1.6 minutes under gradient elution (acetonitrile/water + 0.1% TFA).

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Benzylation Route: Lower raw material costs but higher purification demands due to over-alkylation byproducts.

  • Reductive Amination: Higher precursor costs offset by simpler workup and reduced waste.

Environmental Impact

The use of chlorinated solvents (CHCl₃, DCM) poses disposal challenges. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) offer greener profiles but may require reaction reoptimization .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Potential

Research indicates that piperazine derivatives, including 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine, exhibit significant anticancer activity. A study involving various piperazine compounds demonstrated that structural modifications can enhance antitumor efficacy against several cancer cell lines.

Case Study : In vitro assays showed that similar piperazine structures had IC50 values ranging from 5 to 15 µM against MCF-7 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Cholinesterase Inhibition

The compound has also been explored for its potential as a cholinesterase inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. Certain piperazine analogs have shown low micromolar IC50 values against acetylcholinesterase (AChE), suggesting promising results in neuropharmacology.

Research Findings : A comparative study found that modifications similar to those in 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine could yield effective AChE inhibitors, potentially aiding cognitive function.

Antimicrobial Activity

Piperazine derivatives have been evaluated for their antimicrobial properties, with the presence of halogen substituents enhancing interactions with microbial targets. Recent evaluations indicated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Data Summary : Piperazine-based compounds exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against certain bacterial strains, highlighting their potential as antimicrobial agents.

Anticancer Screening

A library of novel piperazine derivatives was synthesized and screened for anticancer activity against human cancer cell lines including MCF7 and HCT116. The majority demonstrated moderate to potent activity, establishing a structure-activity relationship that correlates specific modifications with enhanced efficacy .

Neuropharmacological Studies

Studies focusing on cholinesterase inhibition revealed that derivatives similar to 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine could significantly inhibit AChE activity, supporting their potential use in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is highly dependent on the position and nature of substituents on the benzyl ring. Key analogs include:

Compound Name Substituents (Benzyl Ring) Key Properties/Activities References
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ 5-HT receptor agonist (psychostimulant); moderate FLT3 inhibition; illicit designer drug
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl 5-HT1B/2C receptor agonist; anxiolytic effects; weak cytotoxicity
1-(4-Trifluoromethylbenzyl)piperazine 4-CF₃ Potent anticancer activity (IC₅₀: 0.09–11.7 µM); FLT3 inhibition synergy
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) 3,4-OCH₂O Serotonergic activity; designer drug analog

Critical Observations :

  • Positional Sensitivity : The 2-chloro-3-CF₃ substitution in the target compound distinguishes it from TFMPP (3-CF₃) and mCPP (3-Cl). This arrangement may enhance steric hindrance, reducing off-target binding compared to TFMPP, which exhibits psychostimulant effects .
2.2.1 Anticancer Activity
  • FLT3 Inhibition: Analogues like 1-(4-trifluoromethylbenzyl)piperazine (NCT-503) show synergistic FLT3 inhibition when combined with aminoisoquinoline moieties, achieving IC₅₀ values <1 µM . The target compound’s 2-chloro substituent may disrupt FLT3 binding compared to 4-CF₃ derivatives, necessitating further optimization .
  • Cytotoxicity : Piperazine derivatives with 4-CF₃ or bis(4-fluorophenyl)methyl groups exhibit broad-spectrum cytotoxicity (growth inhibition >60% across colon, renal, and breast cancer lines) . The target compound’s dual substituents may enhance DNA intercalation or topoisomerase inhibition, though this remains untested .
2.2.2 Receptor Binding and Neuropharmacology
  • 5-HT Receptor Selectivity: TFMPP (3-CF₃) is a 5-HT1B agonist (IC₅₀: ~65 nM), while mCPP (3-Cl) binds 5-HT2C with higher affinity . The target compound’s 2-Cl-3-CF₃ substitution may shift selectivity toward 5-HT1A/2A subtypes, analogous to p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine, which inhibits sympathetic nerve activity at low doses .

Biological Activity

1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical formula for 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine is C12H12ClF3NC_{12}H_{12}ClF_3N. It features a piperazine ring substituted with a chlorinated and trifluoromethylated benzyl group, which significantly influences its biological properties.

The biological activity of 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine is primarily mediated through its interaction with neurotransmitter systems. Notably, it has been shown to modulate the release and reuptake of key neurotransmitters including dopamine, serotonin, and norepinephrine. This modulation occurs via specific receptors and transporters in the central nervous system (CNS) .

Neurotransmitter Interaction

  • Dopamine : The compound may enhance dopaminergic activity, potentially impacting mood and cognition.
  • Serotonin : It could affect serotonergic pathways, which are crucial in regulating mood, anxiety, and other functions.
  • Norepinephrine : Modulation of norepinephrine levels may influence alertness and stress responses.

Biological Activity Overview

The compound has been investigated for various biological activities:

  • Anticonvulsant Activity : Studies indicate that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, certain analogs have shown effectiveness in animal models for preventing seizures .
  • Antiviral Activity : Research on trifluoromethylpyridine piperazine derivatives suggests potential antiviral effects against viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Compounds demonstrated significant protective activity in bioassays .
  • Toxicological Studies : The compound has been associated with cases of toxicity, particularly when used recreationally as a designer drug. Reports indicate its presence in fatalities linked to drug abuse contexts .

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine is crucial for optimizing its pharmacological properties. Research has shown that modifications to the piperazine ring and substituents can significantly alter biological activity.

Compound ModificationEffect on Activity
Adding trifluoromethyl groupIncreases potency against serotonin uptake
Altering benzyl substituentsAffects receptor binding affinity
Modifying piperazine nitrogen positionsInfluences neuroactivity

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant effects of various piperazine derivatives in murine models. The results indicated that certain compounds exhibited significant protection against induced seizures, suggesting potential therapeutic applications for epilepsy .

Case Study 2: Toxicity Reports

In forensic toxicology, 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine was detected in postmortem analyses related to drug overdoses. These findings highlight the need for caution regarding its use as a recreational substance due to associated health risks .

Q & A

Basic: What synthetic strategies are effective for synthesizing 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine and its derivatives?

Answer:
The compound and its analogs are typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) . For example, derivatives with triazole moieties are prepared by reacting 1-(2-halobenzyl)piperazine-alkyne intermediates with aryl azides under mild conditions (room temperature, aqueous/organic solvent mixtures) using CuSO₄·5H₂O and sodium ascorbate as catalysts . Alternative routes involve benzyl chloride intermediates reacting with piperazine under basic conditions (e.g., NaOH/DMF reflux) to form the benzyl-piperazine core . Optimized yields (>90%) are achieved by monitoring reaction progress via TLC and purifying products using silica gel chromatography (ethyl acetate/hexane gradients) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm substitution patterns (e.g., aromatic protons at δ 7.0–8.4 ppm, piperazine N-CH₂ signals at δ 2.5–3.8 ppm) .
  • LCMS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., m/z 397.1685 [M⁺] for triazole derivatives) and purity (>95%) .
  • Elemental analysis : Validates C, H, N, and halogen content (e.g., deviations <0.5% from theoretical values) .

Basic: What preliminary biological activities have been reported for this compound?

Answer:
Derivatives exhibit anticancer activity via molecular docking studies targeting proteins like tyrosine kinases or phosphoglycerate dehydrogenase (PHGDH). For example, triazole-linked analogs show IC₅₀ values <10 µM in leukemia cell lines (e.g., MV4–11), attributed to interactions with FLT3 kinase active sites . Initial screens use MTT assays or fluorescence-based enzymatic inhibition tests, followed by dose-response validation .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) at the benzyl ring enhances target binding affinity by 2–5-fold, as shown in kinase inhibition assays .
  • Linker optimization : Replacing triazole with thiourea or carbothioamide groups improves metabolic stability (e.g., t₁/₂ >4 hours in microsomal assays) .
  • Stereochemical control : Chiral SFC separation resolves enantiomers (e.g., (6S)-isomers show 10× higher FLT3 inhibition than (6R)) .

Advanced: How can researchers resolve contradictions in reaction yields or purity data?

Answer:

  • Catalyst optimization : Lower CuSO₄·5H₂O loading (0.1–0.3 equiv.) reduces side reactions (e.g., dimerization), improving yields from 26% to >90% .
  • Solvent selection : Switching from THF to DCM/H₂O (2:1) minimizes hydrolysis of acid-sensitive intermediates .
  • Purification protocols : Reverse-phase chromatography (C18 columns, MeOH/H₂O gradients) resolves co-eluting impurities in polar derivatives .

Advanced: What computational methods are used to predict target interactions?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses against PHGDH (PDB: 4QZH) or FLT3 (PDB: 5X47), with scoring functions (e.g., Glide SP) prioritizing derivatives showing hydrogen bonds with Lys100 or π-π stacking with Phe691 .
  • Pharmacophore modeling : Ligand-based models using Discovery Studio identify critical features (e.g., aromatic rings, hydrogen bond acceptors) for kinase inhibition .

Advanced: How should stability and storage conditions be determined for this compound?

Answer:

  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) in DMSO or ethanol identifies hydrolytic susceptibility (e.g., cleavage of trifluoromethyl groups under acidic conditions) .
  • Storage recommendations : Lyophilized powders stored at -20°C under argon retain >95% purity for 12 months, while solutions in DCM are stable for ≤1 week at 4°C .

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